Difluoromaleic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-difluorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F2O3/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLWXJLPNCYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)OC1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985509 | |
| Record name | 3,4-Difluorofuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669-78-3 | |
| Record name | 2,5-Furandione, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Difluorofuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Difluoromaleic Anhydride
Direct Fluorination Protocols of Maleic Anhydride (B1165640) Systems
The direct conversion of maleic anhydride to its difluorinated counterpart by reaction with elemental fluorine represents a conceptually straightforward approach. However, this method is fraught with practical difficulties. Research into the direct fluorination of maleic anhydride has shown that the reaction is dominated by radical processes. 20.210.105 Even at temperatures as low as -25 °C, the reaction in a solvent system of chloroform (B151607) and fluorotrichloromethane in the presence of sodium fluoride (B91410) yields a significant proportion of chlorinated products, indicating that free radicals formed during the process react with the solvent. 20.210.105 This lack of selectivity makes the direct fluorination of maleic anhydride an inefficient method for preparing pure difluoromaleic anhydride. 20.210.105
| Reactants | Solvent System | Observations & Outcomes | Reference |
|---|---|---|---|
| Maleic anhydride, Elemental fluorine (F₂) | Chloroform, Fluorotrichloromethane, Sodium fluoride | Reaction proceeds via a radical mechanism; significant formation of chlorinated byproducts. | 20.210.105 |
Precursor-Based Synthesis from Fluorinated Aliphatic and Heterocyclic Compounds
A more successful and higher-yielding strategy involves the chemical transformation of pre-fluorinated starting materials. These methods avoid the challenges of controlling the high reactivity of elemental fluorine.
One prominent method utilizes fluorinated five-membered heterocyclic compounds. This compound can be obtained in good yield by reacting either hexafluoro-2,5-dihydrofuran (B13425042) or hexafluoro-2,5-dihydrothiophene (B8262212) with sulfur trioxide. researchgate.net The latter precursor, hexafluoro-2,5-dihydrothiophene, is accessible from commercially available hexafluorocyclobutene (B1221722) and sulfur, making this a practical route. researchgate.net
Another effective precursor-based approach starts from a fluorinated quinone. The treatment of p-fluoranil (2,3,5,6-tetrafluorobenzo-1,4-quinone) with phosphorus pentoxide and peracetic acid results in the formation of this compound with a reported yield of 67%. thieme-connect.de This oxidative cleavage of the quinone ring provides a viable pathway to the target anhydride. thieme-connect.de
| Precursor | Reagents | Yield | Reference |
|---|---|---|---|
| Hexafluoro-2,5-dihydrofuran | Sulfur trioxide (SO₃) | Good | researchgate.net |
| Hexafluoro-2,5-dihydrothiophene | Sulfur trioxide (SO₃) | Good | researchgate.net |
| p-Fluoranil | Phosphorus pentoxide (P₂O₅), Peracetic acid | 67% | thieme-connect.de |
Dehydration Routes from Difluoromaleic Acid
The synthesis of this compound via the dehydration of its corresponding diacid, difluoromaleic acid, is a standard and effective method for forming the cyclic anhydride. This process involves the removal of one molecule of water from the dicarboxylic acid. The synthesis of difluoromaleic acid itself has been documented. dtic.mil The subsequent dehydration is typically accomplished by heating the diacid with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or by refluxing in acetic anhydride. While specific yield data for this direct conversion is not extensively detailed in the provided literature, the use of this compound as a monomer for polymerization implies its successful preparation through such established chemical principles. dtic.milnasa.gov
Structural Elucidation and Quantum Chemical Analysis of Difluoromaleic Anhydride
Gas-Phase Spectroscopic Characterization
Spectroscopic analysis in the gas phase allows for the study of the molecule in an isolated state, free from the intermolecular forces present in condensed phases. wikipedia.org
Electron Diffraction Studies for Geometrical Parameters
Gas-phase electron diffraction (GED) has been a pivotal technique for determining the precise geometrical structure of difluoromaleic anhydride (B1165640). wikipedia.org Combined analysis of electron diffraction and microwave spectroscopy data has established that the molecule possesses a planar geometry with C₂ᵥ symmetry. researchgate.netacs.org The experimentally determined internuclear distances and bond angles are detailed below. acs.org
Table 1: Geometrical Parameters of Difluoromaleic Anhydride from Combined GED and Microwave Data researchgate.netacs.org
| Parameter | Value (rα°/pm, ∠α/deg) | 1σ Error |
| Bond Lengths | ||
| r(C=O) | 119.0 | 0.1 |
| r(C−F) | 130.9 | 0.2 |
| r(C=C) | 133.2 | 0.3 |
| r(O−C) | 139.3 | 0.1 |
| r(C−C) | 148.5 | 0.2 |
| Bond Angles | ||
| ∠C−C=C | 108.3 | 0.1 |
| ∠C=C−F | 129.9 | 0.1 |
| ∠C−C=O | 129.3 | 0.1 |
| ∠C−O−C | 108.9 | 0.1 |
| ∠O−C−C | 107.2 | 0.1 |
Microwave Spectroscopy for Rotational Constants and Dipole Moments
Microwave spectroscopy has been employed to further refine the structural details of this compound. acs.org The analysis of rotational constants derived from five different isotopomers contributed to the high precision of the geometric parameters listed in the preceding section. researchgate.netacs.org
Furthermore, Stark effect measurements within the microwave experiments enabled the precise determination of the molecule's electric dipole moment. The experimental value was found to be 1.867 D, with an uncertainty of 0.003 D. researchgate.netacs.org This value reflects the charge distribution within the molecule, influenced by the highly electronegative fluorine and oxygen atoms.
Table 2: Experimental Dipole Moment of this compound researchgate.netacs.org
| Property | Experimental Value |
| Dipole Moment (µ) | 1.867(3) D |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics
The molecular vibrations of this compound have been characterized using both infrared (IR) and Raman spectroscopy. researchgate.netksu.edu.sa Raman spectra were obtained from solid samples, and semiquantitative polarization data were derived from spectra of saturated solutions. researchgate.net In vibrational spectroscopy, IR activity requires a change in the dipole moment during the vibration, while Raman activity requires a change in polarizability. edinst.com
The assignment of the fundamental vibrational frequencies was conducted based on the molecule's C₂ᵥ symmetry. researchgate.net To support these assignments, a force constant calculation was performed, and a force field was developed that accurately reproduced the observed vibrational frequencies. researchgate.net This analysis of molecular dynamics confirms the structural model derived from diffraction and microwave studies.
Theoretical Computational Chemistry
Computational chemistry provides a theoretical framework to complement and validate experimental findings, offering insights into electronic structure and molecular stability. gmu.edu
Ab Initio and Density Functional Theory (DFT) Investigations of Electronic Structure
High-level quantum chemical calculations have been performed to investigate the electronic structure of this compound. Specifically, ab initio studies at the Møller-Plesset perturbation theory (MP2) level with a 6-311+G*(2df) basis set were conducted. researchgate.netacs.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. uol.de
The results of these theoretical calculations provided a detailed picture of the molecule's electronic distribution and bonding characteristics. The computed geometrical parameters were found to be in excellent agreement with the experimental values obtained from the combined electron diffraction and microwave spectroscopy analysis, thereby validating the accuracy of both the experimental and theoretical approaches. researchgate.netacs.org
Prediction and Validation of Molecular Conformations and Energetics
Theoretical computational methods are crucial for exploring a molecule's potential energy surface to predict stable conformations. gmu.edunih.gov For this compound, computational studies confirmed that the planar structure with C₂ᵥ symmetry represents the global energy minimum. researchgate.netacs.org
The agreement between the computationally predicted geometry and the experimentally determined structure serves as a strong validation of the molecular conformation. researchgate.net The energetics calculated at the MP2/6-311+G*(2df) level of theory support the stability of this planar arrangement, showing no other low-energy conformers. researchgate.netacs.org
Mechanistic Studies and Reactivity Profiles of Difluoromaleic Anhydride
Fundamental Nucleophilic Acyl Substitution Pathways
The reactivity of difluoromaleic anhydride (B1165640) is characteristic of acid anhydrides, which readily undergo nucleophilic acyl substitution. youtube.comlibretexts.org This class of reactions proceeds through a well-established two-step mechanism known as addition-elimination. masterorganicchemistry.comlibretexts.org
The reactivity of the anhydride allows it to react with both negatively charged and neutral nucleophiles. youtube.com Common reactions involve hydrolysis, alcoholysis, and aminolysis.
Hydrolysis: In the presence of water, difluoromaleic anhydride is converted to its corresponding dicarboxylic acid, difluoromaleic acid. libretexts.org
Alcoholysis: Reaction with an alcohol results in the formation of an ester. The alcohol attacks the anhydride, and following the addition-elimination sequence, an ester and a molecule of difluoromaleic acid are produced. libretexts.org
Aminolysis: Amines react similarly to form amides. Because the reaction produces a carboxylic acid byproduct, two equivalents of the amine are often used; the second equivalent acts as a base to neutralize the acid. saskoer.ca
Table 1: General Nucleophilic Acyl Substitution Reactions of this compound
| Nucleophile (Nu-H) | Reagent Example | Product |
|---|---|---|
| Water | H₂O | Difluoromaleic acid |
| Alcohol | R-OH (e.g., Methanol) | Difluoromaleate monoester |
Cycloaddition Reactions, Including Diels-Alder Chemistry
This compound is a potent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgscribd.com The Diels-Alder reaction is a concerted process that forms a six-membered ring through the simultaneous formation of two new carbon-carbon sigma bonds. wikipedia.orgiitk.ac.in
The reactivity of a dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups conjugated with the alkene. ucalgary.ca The two fluorine atoms on the double bond of this compound are strongly electron-withdrawing, which significantly increases the electrophilicity of the double bond. This makes this compound a more reactive dienophile than its non-fluorinated counterpart, maleic anhydride, leading to a faster reaction rate. chegg.comchegg.com
When this compound reacts with a conjugated diene, such as 1,3-butadiene, it yields a substituted cyclohexene (B86901) derivative containing the difluoroanhydride moiety. The reaction is highly stereospecific, preserving the stereochemistry of the reactants in the product. iitk.ac.in
Table 2: Representative Diels-Alder Reaction
| Diene | Dienophile | Product |
|---|
Photochemical and Thermal Decomposition Mechanisms
The decomposition of this compound under photochemical or thermal conditions provides a pathway to highly reactive and unique difluorinated compounds. acs.orgacs.org Studies involving matrix isolation have shown that the pyrolysis or photolysis of this compound does not simply lead to the products seen with maleic anhydride (acetylene, CO, and CO₂). iitk.ac.inresearchgate.net
Instead, the high-temperature flash vacuum pyrolysis of this compound results in the formation of difluoropropadienone. acs.orgacs.org This intermediate can then be subjected to photochemical rearrangement. Irradiation with light can induce a decarbonylation (loss of CO) and rearrangement of difluoropropadienone to yield difluorocyclopropenone. Further photolysis of difluorocyclopropenone expels another molecule of carbon monoxide to produce difluoroacetylene (B1210905). acs.orgacs.org This sequential decomposition makes this compound a useful precursor for generating highly strained and reactive species like difluoroacetylene under controlled laboratory conditions. acs.org
Table 3: Decomposition Products of this compound
| Condition | Intermediate(s) | Final Product(s) | Reference(s) |
|---|---|---|---|
| Flash Vacuum Pyrolysis | Difluoropropadienone | Difluoropropadienone | acs.org, acs.org |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are governed by its unique electronic and structural properties. The molecular structure has been determined in the gas phase, revealing a planar geometry with C2v symmetry. lookchem.com
Thermodynamics: The Diels-Alder reaction is typically an exothermic process, characterized by a negative enthalpy change (ΔH°), as two weaker π-bonds are replaced by two stronger σ-bonds. msu.edu The reaction also involves a decrease in entropy (negative ΔS°) because two reactant molecules combine to form a single product molecule, leading to a more ordered system. msu.edu Consequently, the Gibbs free energy change (ΔG°) is negative at moderate temperatures, favoring product formation. However, due to the negative entropy term (-TΔS°), the reverse (retro-Diels-Alder) reaction becomes thermodynamically favorable at very high temperatures. msu.edu
Reaction Kinetics: The rate of the Diels-Alder reaction is significantly influenced by the electronic properties of the reactants. For this compound, the strong electron-withdrawing nature of the fluorine atoms lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO leads to a lower activation energy and a faster reaction rate compared to unsubstituted maleic anhydride. chegg.comchegg.com
Table 4: Selected Structural and Physical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄F₂O₃ | lookchem.com |
| Symmetry (Gas Phase) | C2v (Planar) | lookchem.com |
| Dipole Moment | 1.867(3) D | lookchem.com |
| Bond Length (C=C) | 133.2(3) pm | lookchem.com |
| Bond Length (C-F) | 130.9(2) pm | lookchem.com |
Advanced Polymer Science and Material Applications of Difluoromaleic Anhydride
Design and Synthesis of Copolymers
The synthesis of copolymers incorporating difluoromaleic anhydride (B1165640) allows for the tailoring of material properties by combining the attributes of different monomers. Free radical copolymerization is a common method employed for this purpose, enabling the creation of novel polymer backbones with specific functionalities.
Free radical copolymerization of difluoromaleic anhydride with alicyclic monomers is a key strategy for developing advanced polymeric materials. Alicyclic monomers, which contain non-aromatic ring structures, can introduce rigidity and thermal stability into the polymer backbone. When copolymerized with an electron-poor monomer like this compound, a charge-transfer complex can form, leading to alternating copolymers. utexas.edusemanticscholar.org This approach has been explored for creating photoresist materials for 193 nm lithography. utexas.edu
A significant challenge in the polymerization of fluorinated monomers like this compound is their reduced reactivity. The electron-withdrawing fluorine atoms decrease the electron density of the carbon-carbon double bond, making it less susceptible to radical attack. google.com This can result in difficulties in achieving high yields and high molecular weight polymers. google.com
Table 1: Monomers and Initiator for Free Radical Copolymerization
| Compound Name | Role |
|---|---|
| This compound | Electron-poor comonomer |
| Alicyclic monomers | Comonomer |
The development of fluorinated polymer backbones is driven by the unique properties that fluorine imparts, including high thermal stability, chemical resistance, and low surface energy. sciengine.com this compound can be incorporated into polymer backbones to introduce these desirable characteristics. google.comgoogle.comgoogle.com One approach involves the copolymerization of fluorinated olefins with non-fluorinated monomers, which can help to overcome some of the synthetic challenges associated with the low reactivity of fluorinated monomers. sciengine.com
The incorporation of this compound can create functional polymers that can be further modified. The anhydride group is susceptible to reaction with nucleophiles, allowing for the grafting of side chains or cross-linking. google.compageplace.de This versatility makes this compound a valuable component in the design of complex polymer architectures. sciengine.comspringernature.com For instance, fluoropolymers containing anhydride functionalities can be cross-linked with polyfunctional nucleophiles like amines. google.com
Challenges in the synthesis of fluorinated polymers include the potential for the fluorinated monomers to interfere with catalysts or initiators. sciengine.com Despite these difficulties, the resulting fluorinated polymers with tailored structures hold significant promise for various applications, including advanced electronics. sciengine.com
Functional Polymers for Lithographic Technologies
Functional polymers containing this compound are of particular interest for applications in advanced lithographic technologies, where high optical transparency and precise patterning are essential.
Photoresists are light-sensitive materials used to create patterned coatings in processes like photolithography. wikipedia.org For shorter wavelength lithography, such as at 157 nm, high optical transparency of the photoresist polymer is crucial. utexas.edugoogle.com Many conventional polymers, such as those based on maleic anhydride, exhibit high absorption at this wavelength. google.com The incorporation of fluorine atoms into the polymer structure is a key strategy to enhance optical transparency. utexas.edugoogle.com
This compound is a promising monomer for this purpose. utexas.edugoogle.com By replacing hydrogen atoms with fluorine, the absorbance of the maleic anhydride unit can be significantly reduced. utexas.edu This allows for the development of photoresist formulations with improved transparency at 157 nm, enabling the use of thicker resist films. google.com
Table 2: Comparison of Maleic Anhydride and this compound in Photoresists
| Property | Maleic Anhydride | This compound |
|---|---|---|
| Optical Absorption at 157 nm | High | Reduced |
| Suitability for 157 nm Lithography | Limited | Potentially suitable |
The properties of a polymer are intrinsically linked to its chemical structure and the spatial arrangement of its macromolecules. scribd.commdpi.comuvebtech.com The inclusion of rigid structures, such as the cyclopropane (B1198618) ring, into a polymer backbone can significantly alter its bulk properties, including crystallinity, ultimate tensile strength, and Young's modulus. rsc.org Similarly, the incorporation of this compound into a polymer chain has a profound impact on its characteristics.
The relationship between the polymer's structure and its functional properties is a key consideration in material design. By carefully selecting comonomers and controlling the polymerization process, it is possible to tailor the properties of this compound-containing polymers for specific applications. For example, in photoresist materials, the balance between optical transparency, etch resistance, and solubility is critical and is directly governed by the polymer's molecular structure. researchgate.net
Cross-linking Chemistry in Polymer Networks
Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. specialchem.com This process significantly alters the material's properties, generally leading to increased mechanical strength, thermal stability, and chemical resistance. google.comspecialchem.com this compound provides a versatile platform for creating cross-linked polymer networks due to the reactivity of its anhydride group.
The anhydride functionality can readily react with various nucleophiles, such as amines and alcohols, to form cross-links. google.compageplace.de This allows for the formation of thermosetting materials where the polymer chains are permanently linked. specialchem.com The degree of cross-linking can be controlled by the concentration of the cross-linking agent and the reaction conditions, enabling the fine-tuning of the final material's properties. google.compageplace.de For instance, increasing the concentration of a polyfunctional nucleophilic cross-linker generally leads to a higher degree of cross-linking, resulting in a stiffer and more robust material. google.com
The cross-linking of fluoropolymers containing this compound is particularly valuable for applications requiring high performance under demanding conditions. The resulting materials can exhibit the enhanced thermal and chemical stability characteristic of fluoropolymers, combined with the robust mechanical properties imparted by the cross-linked network. google.com This chemistry has been explored for creating thermally cross-linked fluoropolymers with improved properties. google.comgoogle.com Furthermore, the reversible nature of the reaction between maleic anhydrides and secondary amines has been investigated for creating chemically recyclable cross-linked polymers. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α,α'-azobis(isobutyronitrile) |
Synthetic Utility of Difluoromaleic Anhydride Derivatives
Chemical Transformations to Difluoromaleic Acid and Esters
Difluoromaleic anhydride (B1165640) readily undergoes nucleophilic acyl substitution reactions at the carbonyl carbons. The hydrolysis of the anhydride leads to the formation of difluoromaleic acid. This transformation can be achieved by reacting the anhydride with water.
Similarly, esterification occurs when difluoromaleic anhydride is treated with alcohols. For instance, the reaction with methanol (B129727) yields the corresponding ester-acid, which can be further converted to the diester. A study conducted by NASA for the synthesis of improved moisture-resistant polymers involved refluxing a mixture of this compound and methanol (dried over 3A molecular sieves) for four hours. After removing the methanol under reduced pressure, a colorless crystalline material, the ester-acid, was obtained. The reaction is a standard conversion of a cyclic anhydride to an ester-acid, where the alcohol attacks one of the carbonyl groups, leading to the opening of the anhydride ring. This reaction is a fundamental step in preparing prepolymers for materials science applications. nasa.gov
| Transformation | Reagent | Conditions | Product |
| Hydrolysis | Water | - | Difluoromaleic acid |
| Esterification | Methanol | Reflux, 4 hours | Difluoromaleic acid monomethyl ester |
Formation of Other Fluorinated Anhydride Derivatives
This compound can act as a potent dienophile in cycloaddition reactions, leading to the formation of more complex fluorinated structures that retain an anhydride moiety. The electron-withdrawing nature of the fluorine atoms and the carbonyl groups enhances its reactivity toward electron-rich dienes in Diels-Alder reactions. libretexts.org This reactivity allows for the construction of six-membered rings with fused anhydride functionality. wikipedia.org For example, it readily reacts with dienes like cyclopentadiene (B3395910) and 1,3-butadiene. chegg.comiitk.ac.in The reaction with cyclopentadiene, which is locked in the necessary s-cis conformation, is particularly rapid. libretexts.org The fluorine substituents on the dienophile are expected to influence the rate of the Diels-Alder reaction compared to its non-fluorinated analog, maleic anhydride. chegg.com
Furthermore, this compound can participate in [2+2] photocycloaddition reactions. For instance, photosensitized [2+2] cycloaddition with allyl alcohol has been used to create functionalized cyclobutane (B1203170) structures, which serve as intermediates for stereocontrolled synthesis of complex molecules like cyclobutane β-amino acids. rsc.org These reactions expand the synthetic utility of this compound beyond simple derivatization, enabling the creation of diverse and complex fluorinated cyclic systems.
Precursor in the Generation of Transient Reactive Intermediates
This compound has proven to be a valuable precursor for generating highly reactive, transient fluorinated species under thermal or photochemical conditions. acs.org These intermediates, while often too unstable for isolation at room temperature, can be trapped and studied at low temperatures or used in situ for subsequent reactions.
Flash vacuum pyrolysis of this compound at 825 °C cleanly produces difluoropropadienone and carbon dioxide. acs.org The pyrolysate can be deposited on a cesium iodide window cooled to 22 K for characterization. acs.org The reaction is thought to proceed through a ketene (B1206846) carbene intermediate which then undergoes a fluorine atom migration to yield the final product. acs.org
Through matrix-isolated photolysis (λ > 240 nm) in an argon matrix at 11 K, this compound can be converted to difluorocyclopropenone. acs.org This compound was also prepared by gas-phase photolysis of the anhydride and characterized by microwave spectroscopy. researchgate.netresearchgate.net While unstable at room temperature, difluorocyclopropenone can be stored for extended periods at -78°C. researchgate.net
Difluoroacetylene (B1210905) (F−C≡C−F) can be generated from this compound through two primary pathways. acs.orgwikipedia.org Firstly, it is observed as a minor product during the flash vacuum pyrolysis of the anhydride at 825 °C, with its yield increasing at higher temperatures (975 °C). acs.org Secondly, it is formed during the photolysis of difluorocyclopropenone, which itself is generated from this compound. acs.org The photochemical process is a decarbonylation of the cyclopropenone. acs.org Early investigations into the pyrolysis of this compound also noted the formation of difluoroacetylene. dtic.mil
| Precursor | Conditions | Reactive Intermediate |
| This compound | Flash Vacuum Pyrolysis (825 °C) | Difluoropropadienone |
| This compound | Matrix-Isolated Photolysis (λ > 240 nm) | Difluorocyclopropenone |
| This compound | High-Temperature Pyrolysis (975 °C) | Difluoroacetylene |
| Difluorocyclopropenone | Full Mercury Arc Photolysis (λ > 185 nm) | Difluoroacetylene |
Intermediacy in Complex Organic Synthesis
The unique properties of this compound make it a valuable building block in the synthesis of complex, high-performance materials. A notable application is its use as a reactive end-cap in a prepolymer approach to create advanced polyimide resins. nasa.gov In research aimed at developing new polyimide matrix resins with improved moisture resistance for aerospace applications, NASA utilized this compound to cap polyimide oligomers. nasa.gov This end-capping strategy helps control the molecular weight of the prepolymers and introduces reactive sites for curing into a stable network polymer upon heating. nasa.govgoogle.comkpi.ua The use of difluoromaleimide-capped prepolymers was investigated to produce polymers with long-term service capability at high temperatures (e.g., >477 K). nasa.gov The process involves creating prepolymers from monomers like a diamine and ester-acids (derived from the anhydride), which are then converted to the final imide-based polymer. nasa.gov
Catalytic Applications in Difluoromaleic Anhydride Synthesis and Reactivity
Catalysis in Difluoromaleic Anhydride (B1165640) Production
The synthesis of difluoromaleic anhydride can be achieved through several routes, with some involving catalytic processes. One notable method involves the reaction of hexafluoro-2,5-dihydrofuran (B13425042) with sulfur trioxide (SO₃) at elevated temperatures. vulcanchem.com While the reaction is often presented as a high-temperature process, the use of catalysts to improve efficiency and selectivity is an area of industrial interest. vulcanchem.com Patents related to the production of fluorinated anhydrides suggest the use of various catalytic systems to facilitate such transformations, although specific details for this compound are not always extensively disclosed in public literature. googleapis.comjustia.com
Another synthetic pathway originates from hexafluorocyclobutene (B1221722), which can be converted to hexafluoro-2,5-dihydrothiophene (B8262212). This intermediate, upon reaction with sulfur trioxide, yields this compound. researchgate.net The development of efficient catalysts for these transformations is crucial for making this compound more readily accessible for its applications. researchgate.net
Table 1: Overview of Synthetic Precursors for this compound
| Precursor | Reagent | Product | Reference |
| Hexafluoro-2,5-dihydrofuran | Sulfur Trioxide (SO₃) | This compound | vulcanchem.com |
| Hexafluoro-2,5-dihydrothiophene | Sulfur Trioxide (SO₃) | This compound | researchgate.net |
This table summarizes key precursors and reagents in the synthesis of this compound.
Catalytic Transformations Involving this compound
This compound serves as a versatile substrate in a variety of catalytic reactions, primarily due to the electron-withdrawing nature of the fluorine atoms and the anhydride functionality. These features make it an excellent dienophile in cycloaddition reactions and a monomer in polymerization processes.
Cycloaddition Reactions:
This compound is a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The fluorine atoms enhance the electrophilicity of the double bond, leading to favorable reaction kinetics. For instance, its reaction with furan (B31954) derivatives proceeds to yield exo-adducts exclusively. dokumen.pub The use of Lewis acid catalysts can further promote these reactions, allowing them to proceed under milder conditions and with higher selectivity. The field of cycloaddition reactions is vast, with enzymes also being explored to catalyze [2+2] and [4+2] cycloadditions, highlighting the potential for biocatalytic applications with activated dienophiles like this compound. nih.gov
Polymerization:
This compound can be utilized as a monomer in polymerization reactions to introduce fluorine-containing moieties into the polymer backbone. google.com This imparts unique properties to the resulting fluoropolymers, such as thermal stability and chemical resistance. The polymerization can be initiated by various catalytic systems, including radical initiators or transition metal catalysts. justia.com Switchable polymerization catalysis, which can alternate between different monomer types, has been explored with maleic anhydride and could potentially be applied to its difluorinated counterpart to create novel copolymers. nih.gov
Decarbonylative Coupling:
While not directly involving this compound as a starting material, related difluoroacetic anhydride undergoes palladium-catalyzed decarbonylative fluoroalkylation. nih.gov This type of reaction, where a fluoroalkyl group is transferred, showcases a catalytic cycle involving oxidative addition, decarbonylation, and reductive elimination. The principles of such catalytic cycles could potentially be extended to reactions involving this compound to generate novel fluorinated compounds.
Table 2: Catalytic Reactions with this compound
| Reaction Type | Catalyst Type (Example) | Product Type | Key Feature | Reference |
| [4+2] Cycloaddition | Lewis Acid | Substituted Bicyclic Anhydrides | Enhanced reactivity due to fluorine atoms | dokumen.pub |
| Polymerization | Radical or Transition Metal | Fluoropolymers | Introduction of fluorine into polymer chain | google.comjustia.com |
This interactive table provides examples of catalytic transformations where this compound is a key reactant.
Role as a Potential Ligand or Organocatalyst Precursor
The electronic structure of this compound suggests its potential utility as a ligand in transition metal complexes and as a starting material for the synthesis of organocatalysts.
Ligand in Transition Metal Complexes:
Maleic anhydride is known to act as a ligand in transition metal alkene complexes, binding to low-valent metals. wikipedia.org The electron-withdrawing nature of the anhydride group stabilizes the metal-ligand bond. It is plausible that this compound, with its even greater electron-withdrawing capacity due to the fluorine atoms, could form stable complexes with various transition metals. acs.org Such complexes could themselves be catalytically active or serve as intermediates in catalytic cycles. The coordination of this compound to a metal center would activate the double bond towards nucleophilic attack, a common strategy in catalysis. nih.govjocpr.com
Organocatalyst Precursor:
The development of small organic molecules as catalysts, or organocatalysts, is a rapidly growing field. scienceopen.comnih.govunl.pt These catalysts often possess specific functional groups that enable them to activate substrates through non-covalent interactions like hydrogen bonding. metu.edu.tr this compound, with its reactive anhydride group, could be a valuable precursor for synthesizing more complex chiral organocatalysts. For example, reaction with chiral amines or alcohols could lead to the formation of chiral imides or esters bearing fluorine atoms. These new structures could then be evaluated for their efficacy in asymmetric catalysis, where the fluorine atoms might influence the stereochemical outcome of the catalyzed reaction. The desymmetrization of cyclic anhydrides is a known strategy in organocatalysis, and this compound presents an interesting substrate for such transformations. nih.gov
While direct examples of this compound being used as a ligand or an organocatalyst precursor are not extensively documented, its structural and electronic properties, in comparison to the well-studied maleic anhydride, strongly suggest a high potential for such applications in the future.
Prospective Research Avenues in Difluoromaleic Anhydride Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of difluoromaleic anhydride (B1165640) has historically involved multi-step processes, some of which result in low yields. dtic.milnasa.gov For instance, one reported route involves the oxidation of pentafluorophenol (B44920) using peracetic acid, which has been shown to produce the target compound in yields of less than 20%. dtic.milnasa.gov Another method starts from hexafluoro-2,5-dihydrofuran (B13425042), which is distilled into sulfur trioxide at room temperature, followed by the addition of trimethyl borate (B1201080) as an initiator, to produce difluoromaleic anhydride with a 53% yield. scribd.com
Future research is critically needed to develop more efficient and environmentally benign synthetic pathways. These "green" approaches should align with the principles of sustainable chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. whiterose.ac.ukrsc.org Prospective research could focus on:
Catalytic Gas-Phase Oxidation: Inspired by the production of maleic anhydride from renewable furfural (B47365) using vanadium phosphorous oxide (VPO) catalysts, a similar approach could be developed for this compound. chemistryviews.org Investigating the gas-phase oxidation of fluorinated precursors using highly selective and stable catalysts presents a promising route to a more sustainable manufacturing process.
Bio-based Feedstocks: The exploration of bio-based starting materials for the synthesis of fluorinated C4 substrates could significantly reduce the environmental footprint of this compound production. scribd.comrsc.org
Modern Synthetic Methods: Employing modern synthetic methodologies, such as light-mediated copper-catalyzed carbonylation of alkyl halides, could offer novel, single-step routes to symmetric anhydrides, potentially adaptable for this compound. organic-chemistry.org
The successful development of such green routes is essential for making this compound more accessible and economically viable for large-scale applications. nasa.gov
Exploration of Novel Polymer Architectures and Advanced Materials
The unique electronic properties conferred by the fluorine atoms make this compound an attractive monomer for creating advanced polymers with tailored characteristics. google.comrsc.org Its derivatives have already been used to create materials with enhanced properties, such as improved moisture resistance. dtic.milnasa.gov
Future research in this area should target the synthesis and characterization of novel polymer architectures, which describe the shape and topology of a single polymer molecule. nih.gov Key research avenues include:
High-Performance Polyimides: this compound can act as a reactive end-cap in the synthesis of polyimides, producing difluoromaleimide-capped prepolymers. dtic.milnasa.gov These polymers have shown potential for applications requiring long-term service capability at elevated temperatures and resistance to moisture, making them suitable for aerospace composites. dtic.milnasa.gov Further investigation into the structure-property relationships of these polyimides could lead to materials with even greater thermal stability and mechanical strength.
Functional Fluoropolymers: this compound can be copolymerized with monomers like tetrafluoroethylene (B6358150) (TFE) to introduce pendant functional groups into the polymer chain. google.comrsc.org These functional groups can serve as sites for cross-linking or further chemical modification, allowing for the creation of complex polymer architectures such as graft copolymers. google.comarxiv.org Research into terpolymers, for example by reacting TFE with trifluoronitrosomethane (B1596166) and this compound, could yield novel elastomers and specialty chemicals. rsc.orgdtic.mil
Ion-Binding Polymers: Polymers derived from difluoromaleic acid, the hydrolyzed form of the anhydride, have been investigated for their potential as ion-binding agents. google.com Specifically, poly-difluoromaleic acid has been identified as a potential potassium-binding polymer, suggesting applications in water treatment or biomedical fields. google.com
The exploration of these architectures could lead to the development of materials with unprecedented properties, suitable for a wide range of high-performance applications. rsc.org
| Polymer Type | Monomers | Key Feature/Potential Application |
| Polyimide | This compound (as end-cap), various diamines and dianhydrides | Improved moisture resistance, high-temperature stability for aerospace applications. dtic.milnasa.gov |
| Fluorocopolymer | This compound, Tetrafluoroethylene (TFE) | Introduction of pendant functional groups for cross-linking. google.comrsc.org |
| Terpolymer | This compound, TFE, Trifluoronitrosomethane | Novel elastomeric properties. rsc.org |
| Ion-Binding Polymer | Difluoromaleic acid | Potassium binding for medical or separation applications. google.com |
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry offers powerful tools for accelerating the design of new materials and predicting their properties before synthesis. ucm.es For this compound, computational studies can provide deep insights into its structure and reactivity, guiding the development of new derivatives and reaction pathways.
The molecular geometry of this compound has been precisely determined using a combination of gas-phase electron diffraction, microwave spectroscopy, and ab initio calculations. researchgate.netacs.org These studies confirm a planar geometry with C2v symmetry and provide exact bond lengths and angles. researchgate.netacs.org
Prospective research in this domain could leverage this fundamental data to:
Predict Reaction Outcomes: Use first-principles calculations to model the transition states and reaction energies of this compound with various nucleophiles and dienes. ucm.esacs.org This can help in predicting the feasibility and selectivity of reactions, saving significant experimental effort.
Design Novel Derivatives: Computationally screen virtual libraries of this compound derivatives to identify candidates with enhanced reactivity for specific applications, such as Diels-Alder reactions or polymerizations. frontiersin.org By modifying substituents on the ring, it may be possible to fine-tune the electronic properties and steric hindrance to achieve desired outcomes.
Understand Structure-Property Relationships: Model the electronic structure and intermolecular interactions of polymers and materials incorporating this compound. nih.gov This can help elucidate the origin of properties like thermal stability, moisture resistance, and ion-binding capacity, facilitating the rational design of improved materials. rsc.org
By integrating computational design with experimental synthesis, the discovery and optimization of this compound-based chemistry can be significantly accelerated. acs.org
| Computational Method | Application for this compound Chemistry | Potential Outcome |
| Ab initio calculations (e.g., MP2) | Geometry optimization, electronic structure analysis | Accurate molecular structure, understanding of fluorine's electronic effects. researchgate.netacs.org |
| First-Principles Calculations | Modeling reaction pathways and material properties | Prediction of reactivity, selectivity, and physical properties of derivatives and polymers. ucm.es |
| Molecular Dynamics Simulations | Simulating polymer chain conformations and interactions | Insight into the thermal stability and mechanical properties of advanced materials. rsc.org |
Applications in Emerging Fields
The unique properties of this compound and its derivatives make them promising candidates for application in several emerging technological fields. While research is ongoing, preliminary findings suggest significant potential in areas beyond traditional polymer chemistry.
Energy Storage: Fluorinated compounds are increasingly used in electrolytes for lithium-ion batteries to improve safety and performance. A patent has identified 4,5-difluoromaleic anhydride as a potential additive for electrolyte solutions in electrochemical devices. epo.org Its role could be to form a stable solid-electrolyte interphase (SEI) on the electrodes, enhancing battery life and efficiency. Further research is needed to fully evaluate its impact in this area.
Advanced Electronics and Optics: Maleic anhydride derivatives are being investigated for their use in liquid crystals and thermocleavable polymers for organic electronics. nih.govmdpi.com The introduction of fluorine atoms in this compound could lead to materials with unique optical and dielectric properties, making them suitable for applications in displays, sensors, or as functional layers in organic photovoltaic devices. frontiersin.org
Medicinal Chemistry: The difluoromaleimide scaffold, derived from the anhydride, presents an interesting structural motif for medicinal chemistry. While this area is still nascent for the difluoro- derivative, maleimides in general are recognized as important pharmacophores that can react with biological nucleophiles like thiols. frontiersin.orgupenn.edu The modulated reactivity of the difluorinated version could be exploited for designing targeted covalent inhibitors or other bioactive molecules.
The continued exploration of this compound in these and other cutting-edge fields is likely to uncover novel applications, driven by its distinct chemical reactivity and the unique properties it imparts to larger molecular structures.
Q & A
Q. What are the primary synthetic routes for difluoromaleic anhydride, and how are reaction conditions optimized for yield and stability?
this compound (DFMA) is synthesized via specialized methods such as photodissociation in an argon matrix or thermolysis of perfluoro-1,2,3-triazine precursors. Stability optimization is critical due to its short half-life (e.g., 30 minutes in glass cells and <15 minutes in aluminum cells). Reaction parameters like temperature, precursor purity, and inert gas environments must be tightly controlled to minimize decomposition .
Q. Which spectroscopic and structural characterization methods are most reliable for this compound?
Gas-phase electron diffraction and microwave spectroscopy are gold-standard techniques for determining DFMA's planar molecular geometry (C2v symmetry), bond lengths (e.g., C–F: 130.9 pm), and dipole moment (1.867 D). These methods are complemented by ab initio computational studies (e.g., MP2/6-311+G*(2df) level), which validate experimental data .
Q. How should this compound be handled to ensure stability during experiments?
DFMA degrades rapidly in reactive environments. Best practices include:
- Storage in inert glass vessels (avoid aluminum) under dry argon.
- Temperature control (<0°C) to slow decomposition.
- Real-time monitoring via FTIR or GC-MS to track purity during kinetic studies .
Advanced Research Questions
Q. How do combined experimental-computational approaches improve accuracy in molecular structure determination of fluorinated anhydrides?
The planar geometry and electronic structure of DFMA were resolved by integrating gas-phase electron diffraction data with ab initio calculations. This dual approach accounts for vibrational corrections and validates bond parameters (e.g., C=O bond: 119.0 pm) with sub-picometer precision, essential for predicting reactivity in fluorinated systems .
Q. What experimental design considerations are critical for studying DFMA’s decomposition kinetics?
Factorial design principles (e.g., varying temperature, reaction time, and catalyst concentration) can isolate decomposition pathways. For example:
Q. How do fluorine substituents influence the electronic properties and reactivity of maleic anhydride derivatives?
Fluorination increases electron-withdrawing effects, altering DFMA’s dipole moment (1.867 D vs. ~1.2 D for maleic anhydride) and enhancing electrophilicity. This impacts:
- Diels-Alder reactions : Fluorine’s inductive effect stabilizes transition states, potentially favoring endo selectivity.
- Nucleophilic acylations : Enhanced reactivity with amines or alcohols due to polarized carbonyl groups .
Methodological Recommendations
- Synthetic Optimization : Prioritize inert matrix environments (argon) and low-temperature conditions to extend DFMA’s stability .
- Characterization : Combine rotational spectroscopy (microwave) with computational validation for precise structural insights .
- Kinetic Studies : Employ factorial designs to systematically explore decomposition variables (e.g., solvent polarity, catalyst presence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
